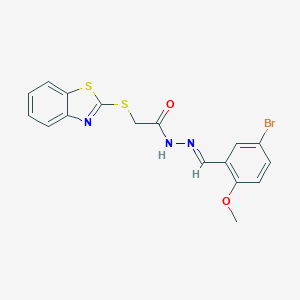![molecular formula C30H21BrF2N2O3 B375562 (1E)-2-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)ETHENYL 4-FLUOROBENZOATE](/img/structure/B375562.png)
(1E)-2-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)ETHENYL 4-FLUOROBENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-2-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)ETHENYL 4-FLUOROBENZOATE is a complex organic compound that features a benzimidazole core, substituted with bromophenoxy and fluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)ETHENYL 4-FLUOROBENZOATE typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the bromophenoxy group: This step involves the reaction of the benzimidazole intermediate with 4-bromophenol in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the vinylated benzimidazole with 4-fluorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can target the vinyl group, converting it to an alkane.
Substitution: The bromophenoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include benzimidazole N-oxides.
Reduction: Products include the corresponding alkane derivatives.
Substitution: Products include substituted benzimidazole derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its benzimidazole core.
Drug Development: It can be a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Electronics: The compound can be used in the development of organic semiconductors.
Agriculture: It can be explored as a pesticide or herbicide.
作用機序
The mechanism of action of (1E)-2-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)ETHENYL 4-FLUOROBENZOATE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The bromophenoxy and fluorophenyl groups can enhance binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)vinyl 4-fluorobenzoate
- 2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)vinyl 4-fluorobenzoate
Uniqueness
The presence of both bromophenoxy and fluorophenyl groups in (1E)-2-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)ETHENYL 4-FLUOROBENZOATE makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C30H21BrF2N2O3 |
|---|---|
分子量 |
575.4g/mol |
IUPAC名 |
[(E)-2-[1-[2-(4-bromophenoxy)ethyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C30H21BrF2N2O3/c31-22-9-15-25(16-10-22)37-18-17-35-27-4-2-1-3-26(27)34-29(35)19-28(20-5-11-23(32)12-6-20)38-30(36)21-7-13-24(33)14-8-21/h1-16,19H,17-18H2/b28-19+ |
InChIキー |
ORELROXGZJPNQW-TURZUDJPSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Br)C=C(C4=CC=C(C=C4)F)OC(=O)C5=CC=C(C=C5)F |
異性体SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Br)/C=C(\C4=CC=C(C=C4)F)/OC(=O)C5=CC=C(C=C5)F |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Br)C=C(C4=CC=C(C=C4)F)OC(=O)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxyphenyl)-N-{[4-(2-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}amine](/img/structure/B375481.png)
![N-[4-({[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}amino)phenyl]acetamide](/img/structure/B375482.png)
![1,5-dimethyl-4-({[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B375484.png)
![N-(4-chlorophenyl)-N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amine](/img/structure/B375486.png)
![2-(3-Pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B375487.png)
![4,10-bis(1,3-thiazol-2-yl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B375488.png)
![3-amino-N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B375490.png)
![4,6-Bis(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]nicotinonitrile](/img/structure/B375492.png)
![6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B375493.png)

![4-(4-Methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B375497.png)
![2,4-Dibromo-6-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B375498.png)
![4-[(4-ethoxyanilino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B375499.png)
